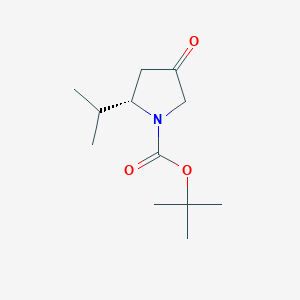

![molecular formula C8H7N5O3 B1331636 [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid CAS No. 438212-42-1](/img/structure/B1331636.png)

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has found numerous applications in medicinal chemistry . It is isoelectronic with purines, and depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry . An efficient and straightforward methodology for the preparation of novel functionalized triazole derivatives has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .

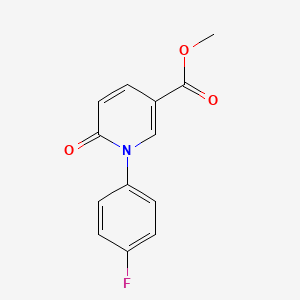

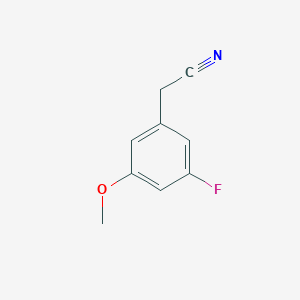

Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . Due to the structural similarities of the TP heterocycle with the purine ring, different studies investigated TP derivatives as possible isosteric replacements for purines .

Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Physical And Chemical Properties Analysis

The TP heterocycle, in spite of its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry. The 1,2,4-triazolo[1,5-a]pyrimidine moiety is found in many natural products that exhibit biological activities. A catalyst-free, eco-friendly method for synthesizing these compounds under microwave conditions has been established, demonstrating broad substrate scope and good functional group tolerance .

Antiviral and Antidiabetic Applications

Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine structure have shown promise in antiviral and antidiabetic applications. For instance, Triazavirin has demonstrated a good antiviral effect, while its deaza analog has been characterized for antidiabetic activity .

Medicinal Chemistry

The 1,2,4-triazolo[1,5-a]pyrimidine moiety, when combined with various functional groups, has potential in medicinal chemistry. Several clinical trials and marketed drugs, such as Trapidil and Pyroxsulam, indicate the significance of this compound in developing therapeutic agents .

Antimicrobial Agents in Agriculture

Novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated as antimicrobial agents in agriculture. These compounds could play a crucial role in protecting crops from microbial infections .

Cardiovascular and Hyperproliferative Disorders

The 1,2,4-triazolo[1,5-a]pyrimidine compounds are utilized in the treatment of cardiovascular disorders and hyperproliferative disorders. Their diverse biological activities make them suitable candidates for therapeutic interventions in these diseases .

Material Sciences

Beyond their biological applications, these compounds also have various applications in material sciences. Their unique properties can be harnessed for developing new materials with specific functionalities .

Mechanism of Action

Target of Action

The primary target of N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycine is Acetolactate synthase (EC 4.1.3.18) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, making it a key target for herbicidal activity .

Mode of Action

N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycine acts as a slow, tight-binding inhibitor of Acetolactate synthase . It binds to the enzyme and inhibits its activity, thereby disrupting the biosynthesis of branched-chain amino acids .

Biochemical Pathways

The inhibition of Acetolactate synthase affects the biosynthesis of branched-chain amino acids . This disruption can lead to a deficiency in these essential amino acids, affecting protein synthesis and plant growth .

Result of Action

The inhibition of Acetolactate synthase by N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycine leads to a deficiency in branched-chain amino acids . This deficiency can cause a disruption in protein synthesis and plant growth, leading to the herbicidal activity of the compound .

Action Environment

The efficacy and stability of N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycine can be influenced by various environmental factors. For instance, the compound’s herbicidal activity can be modulated by factors related to the plant itself, such as uptake, translocation, and metabolism . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O3/c14-5(15)4-10-7(16)6-11-8-9-2-1-3-13(8)12-6/h1-3H,4H2,(H,10,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVKAJXZPPRJFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)C(=O)NCC(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)